3,4-Dichloro-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide
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Overview
Description
3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichloro and trifluoromethyl groups, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 3,4-dichlorobenzohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxides, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dichloro and trifluoromethyl groups contribute to its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]aniline
- 2,4-Dichloro-N’-[(E)-[4-(3-fluoropropoxy)phenyl]methylidene]benzohydrazide
- N’-[(E)-(1-Chloro-3,4-dihydro-2-naphthalenyl)methylidene]benzohydrazide
Uniqueness
3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide is unique due to the presence of both dichloro and trifluoromethyl groups, which enhance its reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H9Cl2F3N2O |
---|---|
Molecular Weight |
361.1 g/mol |
IUPAC Name |
3,4-dichloro-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C15H9Cl2F3N2O/c16-12-6-5-9(7-13(12)17)14(23)22-21-8-10-3-1-2-4-11(10)15(18,19)20/h1-8H,(H,22,23)/b21-8+ |
InChI Key |
QEMCJTCJKKWXSS-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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